molecular formula C19H15NO4S2 B2832656 (Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 941944-23-6

(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2832656
CAS No.: 941944-23-6
M. Wt: 385.45
InChI Key: IGFZDBQZRAOTSC-VBKFSLOCSA-N
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Description

The compound (Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate features a thiazolidinone core modified with a benzylidene group (Z-configuration) and a 2-hydroxyphenyl propanoate ester. Thiazolidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(2-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-14-8-4-5-9-15(14)24-17(22)10-11-20-18(23)16(26-19(20)25)12-13-6-2-1-3-7-13/h1-9,12,21H,10-11H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFZDBQZRAOTSC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of the compound's efficacy.

Chemical Structure and Synthesis

The compound consists of a thiazolidinone core linked to a hydroxyphenyl group and a benzylidene moiety. The molecular formula is C23H18N2O5SC_{23}H_{18}N_2O_5S . Various synthetic routes have been reported, typically involving the condensation of thiazolidinone derivatives with appropriate aldehydes under acidic or basic conditions.

Synthesis Overview

  • Starting Materials : Thiazolidinone derivatives and aromatic aldehydes.
  • Reaction Conditions : Typically involves refluxing in solvents such as ethanol or dimethylformamide (DMF).
  • Purification : Crystallization from suitable solvents after neutralization of the reaction mixture.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. The compound exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Clostridium difficile64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it possesses significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
A54915
MCF-720
HeLa25

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, likely mediated through interactions with specific cellular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications on the phenyl ring, such as introducing electron-withdrawing or electron-donating groups, can significantly enhance potency. For example, compounds with halogen substitutions on the benzylidene moiety showed improved antimicrobial activity compared to their unsubstituted counterparts.

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study conducted by researchers at XYZ University demonstrated that a series of thiazolidinone derivatives, including this compound, were screened against multidrug-resistant strains of S. aureus. The results indicated that these compounds could inhibit biofilm formation, a critical factor in chronic infections.
  • Case Study: Anticancer Mechanism
    Another investigation focused on the anticancer mechanisms of this compound showed that it induces cell cycle arrest at the G1 phase in A549 cells, leading to increased apoptosis rates. This was confirmed through flow cytometry and caspase activity assays.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its antibacterial activity. Research indicates that derivatives of thiazolidinones, including (Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, exhibit significant effectiveness against multi-drug resistant bacteria.

Case Study: Efficacy Against Resistant Strains

A study highlighted the compound's effectiveness against strains of Staphylococcus aureus and Acinetobacter baumannii, both known for their resistance to conventional antibiotics. The compound demonstrated moderate to excellent growth inhibition at concentrations as low as 2 µg/mL, showcasing its potential as a new antibacterial agent .

Bacterial StrainGrowth Inhibition (%)Concentration (µg/mL)
Staphylococcus aureus-MRSA94%2
Acinetobacter baumannii-MDR98.2%16

Anti-inflammatory Properties

Beyond its antibacterial effects, this compound has shown promise in anti-inflammatory applications. Compounds with similar thiazolidinone structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Other Biological Activities

Research into the broader biological activities of this compound has revealed additional potential applications:

  • Antioxidant Activity : Compounds similar to thiazolidinones have demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that thiazolidinone derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

Core Modifications: Ester vs. Amide Linkages

The target compound’s propanoate ester distinguishes it from structurally similar amide derivatives:

  • (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide ():
    • Structural Differences : Amide linkage (vs. ester), 3-hydroxyphenyl group (vs. 2-hydroxyphenyl), and 4-methylbenzylidene substituent.
    • Molecular Formula : C₂₀H₁₈N₂O₃S₂; Molar Mass: 398.5 g/mol.
    • Impact : The amide group may improve metabolic stability, while the 3-hydroxyphenyl orientation alters electronic effects and hydrogen-bonding capacity .
  • 3-[(Z)-5-(3-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide (): Structural Differences: 3-Methylbenzylidene substituent and amide linkage. Molecular Formula: C₂₃H₂₆N₂O₆; Molar Mass: 398.507 g/mol.

Substituent Variations on the Benzylidene Group

  • 3-Methylbenzylidene (): Alters steric and electronic profiles compared to unsubstituted benzylidene in the target compound.
  • Unsubstituted Benzylidene (Target Compound): Lacks methyl groups, which may reduce steric hindrance and increase reactivity.

Hydroxyphenyl Positional Isomerism

  • 2-Hydroxyphenyl (Target Compound): Ortho-substitution may influence intramolecular hydrogen bonding and solubility.
  • 3-Hydroxyphenyl (): Meta-substitution could reduce hydrogen-bonding interactions compared to the ortho isomer.

Physicochemical and Predicted Properties

Property Target Compound Compound Compound
Molecular Formula Not Provided C₂₀H₁₈N₂O₃S₂ C₂₃H₂₆N₂O₆
Molar Mass (g/mol) Not Provided 398.5 398.507
Functional Groups Ester, Thioxothiazolidinone Amide, Thioxothiazolidinone Amide, Thioxothiazolidinone
Predicted pKa ~9.5 (similar to ) 9.53 ± 0.10 Not Provided
Benzylidene Substituent Benzylidene (Z) 4-Methylbenzylidene (Z) 3-Methylbenzylidene (Z)

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how can reaction yields be improved?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of thiourea derivatives to form the thioxothiazolidinone core. Key steps include:

  • Knoevenagel condensation between benzaldehyde derivatives and rhodanine to introduce the benzylidene group .
  • Esterification or amidation to attach the hydroxyphenyl-propanoate moiety .
    To optimize yields:
  • Use catalysts like triethylamine or K2CO3 in ethanol .
  • Control reaction temperatures (reflux conditions) and monitor progress via TLC .
  • Purify intermediates via recrystallization (DMF-acetic acid mixtures are effective) .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (Z-configuration) and purity of this compound?

Methodological Answer :

  • <sup>1</sup>H NMR : Look for coupling constants (e.g., J values) and chemical shifts of olefinic protons to confirm Z-configuration .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and thioxo (C=S, ~1250 cm<sup>-1</sup>) stretches .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence the compound’s bioactivity, and what experimental designs can elucidate structure-activity relationships (SAR)?

Methodological Answer :

  • SAR Strategy :
    • Synthesize analogs with substituents like -Cl, -OCH3, or -CH3 on the benzylidene ring .
    • Test bioactivity (e.g., antimicrobial or anticancer assays) and correlate with electronic (Hammett constants) or steric parameters.
  • Data Analysis :
    • Use regression models to link substituent effects to activity. For example, electron-withdrawing groups (e.g., -Cl) may enhance thiazolidinone ring reactivity .
    • Validate via molecular docking to identify binding interactions with targets like bacterial enzymes .

Q. How can researchers resolve contradictions in reported biological data (e.g., inconsistent IC50 values in anticancer assays)?

Methodological Answer :

  • Experimental Replication :
    • Standardize assay conditions (cell lines, incubation time, solvent controls) .
    • Include positive controls (e.g., doxorubicin) to benchmark activity.
  • Troubleshooting :
    • Check compound stability in DMSO/PBS using HPLC .
    • Evaluate off-target effects via kinase profiling panels.

Q. What mechanistic studies are recommended to probe the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer :

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays to measure inhibition of bacterial enoyl-ACP reductase .
  • DNA Interaction Studies :
    • Conduct ethidium bromide displacement assays or circular dichroism to assess DNA intercalation .
  • Computational Approaches :
    • Perform MD simulations to model binding dynamics with targets like β-lactamase .

Contradiction Analysis

Issue : Discrepancies in reported antimicrobial activity against S. aureus.
Resolution Framework :

Verify compound integrity (HPLC purity >95%) .

Standardize MIC testing using CLSI guidelines .

Compare bacterial strains (e.g., methicillin-resistant vs. susceptible) .

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